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Foundational

Illuminating the Charge: A Guide to the pKa Values and Ionization of 5-Acetamidopyridine-3-Boronic Acid Derivatives

An In-depth Technical Guide for Drug Development Professionals Introduction: The Critical Role of Ionization in Modern Drug Discovery In the landscape of drug discovery and development, the acid/base properties of a mole...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Introduction: The Critical Role of Ionization in Modern Drug Discovery

In the landscape of drug discovery and development, the acid/base properties of a molecule are a cornerstone of its potential success. The ionization constant (pKa) governs a compound's charge state at a given pH, which in turn dictates fundamental biopharmaceutical characteristics.[1] These characteristics include aqueous solubility, membrane permeability, metabolic stability, and target engagement.[2] An understanding of pKa is therefore not merely an academic exercise but a critical prerequisite for optimizing a drug candidate's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][3]

Heterocyclic boronic acids, particularly derivatives of 5-acetamidopyridine-3-boronic acid, represent a class of compounds of significant interest. Their unique structure, featuring both a Lewis acidic boron center and a basic pyridine ring, allows for diverse interactions and potential for reversible covalent binding with biological targets.[4][5] This guide provides a comprehensive technical overview of the ionization behavior of these molecules, the factors influencing their pKa values, robust experimental and computational methods for their determination, and the profound implications of these properties for drug development.

The Duality of Ionization in Pyridine Boronic Acids

5-Acetamidopyridine-3-boronic acid and its derivatives are characterized by two distinct ionizable centers, leading to a complex acid-base profile. Understanding both is essential for predicting their behavior in physiological environments.

The Pyridine Ring: A Brønsted-Lowry Base

The nitrogen atom in the pyridine ring possesses a lone pair of electrons and acts as a Brønsted-Lowry base, capable of accepting a proton (H⁺). The pKa of its conjugate acid (the protonated pyridinium ion) is often denoted as pKaH. For pyridine itself, this value is approximately 5.2.[6] However, the substituents on the ring—the acetamido group at position 5 and the boronic acid group at position 3—exert significant electronic effects that modify this basicity. Generally, the boronic acid unit slightly decreases the basicity of the parent heterocycle.[7]

The Boronic Acid Moiety: A Lewis Acid

Unlike carboxylic acids, which are Brønsted-Lowry acids that donate a proton, boronic acids primarily function as Lewis acids.[5][8] The boron atom has an empty p-orbital, allowing it to accept a pair of electrons from a Lewis base. In aqueous solution, this base is a hydroxide ion (OH⁻), which attacks the trigonal planar boronic acid to form a more stable, tetrahedrally coordinated boronate anion.[4][9] The equilibrium of this reaction defines the pKa of the boronic acid.

R-B(OH)₂ + 2 H₂O ⇌ R-B(OH)₃⁻ + H₃O⁺

This transformation from a neutral, trigonal species to an anionic, tetrahedral species is fundamental to the molecule's interactions and solubility.

pH-Dependent Species Distribution

The presence of two ionizable sites means that 5-acetamidopyridine-3-boronic acid derivatives can exist in multiple forms depending on the pH of the environment. The interplay between the pKaH of the pyridine ring and the pKa of the boronic acid dictates the predominant species—cationic, neutral, zwitterionic, or anionic—across the physiological pH range.

G Cationic Cationic (Low pH) Neutral Neutral (Mid pH) Cationic->Neutral + H⁺ / - H⁺ (pKaH) Zwitterionic Zwitterionic (Potential Intermediate) Cationic->Zwitterionic + OH⁻ / - H₂O (pKa) Anionic Anionic (High pH) Neutral->Anionic + OH⁻ / - H₂O (pKa) Zwitterionic->Anionic + H⁺ / - H⁺ (pKaH)

Caption: Ionization equilibria of a 5-acetamidopyridine-3-boronic acid derivative.

Structural Factors Modulating pKa Values

The precise pKa values of these derivatives can be fine-tuned by altering the substituents on the pyridine ring, a common strategy in medicinal chemistry for optimizing ADMET properties.

  • Electronic Effects : Substituents influence the electron density of the aromatic ring and, consequently, the acidity of both the boronic acid and the pyridinium ion.

    • Electron-Withdrawing Groups (EWGs) such as fluoro (F), trifluoromethyl (CF₃), or nitro (NO₂) groups decrease the electron density on the pyridine nitrogen, making it a weaker base and thus lowering its pKaH. Simultaneously, EWGs increase the Lewis acidity of the boron atom, making it more susceptible to nucleophilic attack by hydroxide and thereby lowering the boronic acid pKa.[8][10][11]

    • Electron-Donating Groups (EDGs) like alkoxy or alkyl groups have the opposite effect, increasing the pKaH of the pyridine and the pKa of the boronic acid.

  • Steric Effects : Bulky groups, particularly those ortho to the boronic acid, can hinder the transition from the planar trigonal acid to the tetrahedral boronate anion, potentially increasing the pKa.[12]

  • Intramolecular Interactions : Substituents capable of forming intramolecular hydrogen bonds with the boronic acid's hydroxyl groups can stabilize either the acid or the boronate form, leading to significant shifts in pKa. For instance, an ortho-formyl (CHO) or fluoro (F) group can stabilize the tetrahedral boronate form, increasing acidity (lowering pKa).[11][12]

Illustrative pKa Values of Substituted Boronic Acids

The following table summarizes known pKa values for various substituted arylboronic acids to illustrate these principles. These serve as a proxy for understanding the expected behavior of 5-acetamidopyridine-3-boronic acid derivatives.

Compound/SubstituentpKa (Boronic Acid)CommentsReference(s)
Phenylboronic acid~8.8Unsubstituted baseline.[11]
4-Nitrophenylboronic acid7.1Strong EWG (NO₂) increases acidity.[13]
4-(Trifluoromethyl)phenylboronic acid7.39EWG (CF₃) increases acidity.[13]
3-Chlorophenylboronic acid7.85Inductive EWG (Cl) increases acidity.[13]
2-Fluorophenylboronic acid~7.3Ortho-F stabilizes boronate via H-bond, increasing acidity.[11]
3-Pyridylboronic acid~4.0-5.2Heteroaromatic ring significantly impacts pKa.[14]
4-Methoxyphenylboronic acid~9.25EDG (OMe) decreases acidity.[15]

Methodologies for pKa Determination

Accurate pKa determination is paramount. Two widely adopted, high-precision techniques are potentiometric and spectrophotometric titration. The choice between them often depends on the compound's properties, such as solubility and the presence of a chromophore.[16]

G cluster_0 Potentiometric Titration cluster_1 Spectrophotometric Titration P1 Dissolve sample (>10⁻⁴ M) in constant ionic strength solution (e.g., 0.1M KCl) P2 Calibrate pH electrode P1->P2 P3 Titrate with standardized acid and base P2->P3 P4 Record pH vs. Titrant Volume P3->P4 P5 Determine inflection point from derivative plot (ΔpH/ΔV) P4->P5 P6 pKa = pH at half-equivalence point P5->P6 S1 Identify λmax for acid (HIn) and base (In⁻) forms S2 Prepare series of buffered solutions of known pH containing the sample S1->S2 S3 Measure absorbance at selected wavelength(s) for each buffer S2->S3 S4 Plot Absorbance vs. pH S3->S4 S5 Fit data to Henderson- Hasselbalch equation S4->S5 S6 pKa = pH at inflection point of sigmoid curve S5->S6

Caption: Comparative workflow for potentiometric and spectrophotometric pKa determination.

Protocol 1: Potentiometric Titration

This method directly measures pH changes during titration and is considered a gold standard for its accuracy.[16]

  • Principle: The pKa is the pH at which the concentrations of the acidic and basic forms of the analyte are equal. This corresponds to the midpoint of the buffer region in a titration curve, identified by the inflection point.

  • Instrumentation: Automated titrator, calibrated pH glass electrode, micro-syringe for titrant delivery.

  • Methodology:

    • Electrode Calibration: Calibrate the pH electrode using at least two standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) at a constant temperature (e.g., 25 °C).

    • Sample Preparation: Dissolve a precisely weighed amount of the boronic acid derivative (to achieve a concentration of ~1 mM) in a solution of constant ionic strength (e.g., 0.1 M KCl). This minimizes changes in activity coefficients during titration.[9] Use carbonate-free water to prevent interference from atmospheric CO₂.

    • Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to protonate all basic sites fully. Then, titrate with a standardized strong base (e.g., 0.1 M NaOH) past all equivalence points. The automated system should record the pH after each incremental addition of titrant.

    • Data Analysis: Plot pH versus the volume of titrant added. The equivalence points are determined from the maxima of the first derivative plot (ΔpH/ΔV). The pKa values correspond to the pH at the half-equivalence points. For a molecule with two pKa values, two distinct buffer regions and inflection points will be observed.

Protocol 2: UV-Vis Spectrophotometric Titration

This method is ideal for compounds with a UV-active chromophore near the ionization site and can be used with much lower concentrations (>10⁻⁶ M), conserving valuable material.[16]

  • Principle: The protonated and deprotonated forms of a molecule often have different UV-Vis absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, one can determine the ratio of the two species and subsequently the pKa via the Henderson-Hasselbalch equation.[17]

  • Instrumentation: UV-Vis spectrophotometer, calibrated pH meter, set of buffer solutions.

  • Methodology:

    • Wavelength Selection: Record the full UV-Vis spectrum (e.g., 220-400 nm) of the compound in a highly acidic solution (e.g., pH 1-2) to obtain the spectrum of the fully protonated species. Repeat in a highly basic solution (e.g., pH 11-12) for the fully deprotonated species. Select an analytical wavelength where the difference in absorbance between the two forms is maximal.

    • Sample Preparation: Prepare a series of solutions with identical concentrations of the boronic acid derivative in buffers spanning a wide pH range (e.g., pH 2 to 12).

    • Absorbance Measurement: Measure the absorbance of each solution at the pre-determined analytical wavelength. Also, measure the precise pH of each solution.

    • Data Analysis: Plot absorbance versus pH. The resulting data should form a sigmoidal curve (or multiple curves for multiple pKa values). The pKa is the pH value at the inflection point of the curve. Alternatively, the pKa can be calculated from the Henderson-Hasselbalch equation: pH = pKa + log([In⁻]/[HIn]) where the ratio of the deprotonated form (In⁻) to the protonated form (HIn) can be calculated from the measured absorbances. A plot of log([In⁻]/[HIn]) vs. pH yields a straight line with the x-intercept equal to the pKa.[17]

Computational Prediction of pKa Values

In early-stage drug discovery, where rapid screening of many candidates is necessary, computational methods provide a valuable tool for estimating pKa values before synthesis.

  • Quantum Mechanical Methods: Approaches like Density Functional Theory (DFT) combined with a continuum solvation model (e.g., PCM, COSMO-RS) can be used to calculate the Gibbs free energy change of the ionization reaction in solution, from which the pKa can be derived.[18][19]

  • Challenges: Accurately predicting the pKa of arylboronic acids is notoriously difficult. The primary challenge lies in correctly modeling the multiple low-energy conformations of the hydroxyl groups in both the neutral acid and the tetrahedral boronate anion, as well as their interactions with the solvent.[20][21] Failure to account for this conformational flexibility can lead to significant errors.[20] Despite these challenges, computational methods are excellent for predicting trends within a series of related derivatives.

Implications for Drug Development and Design

A thorough understanding of the ionization profile of 5-acetamidopyridine-3-boronic acid derivatives is crucial for navigating the path to a viable drug candidate.

  • Absorption and Permeability: According to the pH-partition hypothesis, neutral compounds are more lipophilic and passively diffuse across biological membranes, like the gastrointestinal tract, more readily than their charged counterparts.[1] Knowing the pKa values allows medicinal chemists to predict the fraction of neutral species available for absorption at the pH of the gut (pH 1.5-3.5 in the stomach, 6.0-7.5 in the intestine).

  • Solubility and Formulation: Ionized species are generally more water-soluble than neutral ones.[3] This property is critical for formulation, especially for intravenous drugs that must be fully dissolved in an aqueous medium. The pKa dictates the pH at which a compound will have optimal solubility for a given formulation.[2][3]

  • Target Binding: The Lewis acidity of the boronic acid is key to its mechanism of action for many targets (e.g., serine proteases). The neutral, trigonal planar form is often required to enter the active site and form a reversible covalent bond with a key nucleophile (e.g., a serine hydroxyl group). The pKa of the boronic acid must be balanced: it must be low enough to allow for a significant population of the reactive tetrahedral boronate at physiological pH but high enough that the neutral form is also present to initiate binding.[5][22]

G cluster_0 GI Lumen (Variable pH) cluster_1 Bloodstream (pH ~7.4) Ionized Ionized Drug (Charged, Hydrophilic) Membrane Intestinal Membrane (Lipid Bilayer) Ionized->Membrane Poor Permeation NonIonized Non-Ionized Drug (Neutral, Lipophilic) Equilibrium pKa dependent NonIonized->Equilibrium NonIonized->Membrane Passive Diffusion Equilibrium->Ionized Absorbed Absorbed Drug Membrane->Absorbed

Caption: Influence of pKa and ionization state on drug absorption across a biological membrane.

Conclusion

The ionization behavior of 5-acetamidopyridine-3-boronic acid derivatives is a complex interplay of Brønsted-Lowry basicity and Lewis acidity, governed by the molecule's intricate electronic and structural features. A precise determination of the relevant pKa values, achieved through rigorous experimental methods like potentiometric and spectrophotometric titration, is not an optional step but a fundamental requirement in the drug development process. This knowledge empowers researchers to rationally design molecules with optimized ADMET profiles, develop stable and effective formulations, and ultimately increase the probability of clinical success.

References

  • Manallack, D. T. (2007). The Significance of Acid/Base Properties in Drug Discovery. Chemical Society Reviews, 42(2), 485-496.
  • El-Faham, A., et al. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Journal of Advanced Research.
  • Pion. (2023). What is pKa and how is it used in drug development? Pion Inc. Blog.
  • Silva, C. O., & Nascimento, M. A. C. (2022). On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules, 27(23), 8299. [Link]

  • Lopalco, A., Stella, V. J., & Thompson, W. H. (2018). Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study. European Journal of Pharmaceutical Sciences, 124, 10-16. [Link]

  • ResearchGate. (n.d.). pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents. [Image]. ResearchGate. [Link]

  • ACD/Labs. (n.d.). The Impact of Ionization in Drug Discovery & Development. ACD/Labs Inc.
  • Millennial Scientific. (2024). pKa, Ionizable Drugs, And Pharmaceutical Discovery. Millennial Scientific Blog.
  • Al-Hujran, T. A., & El-Eswed, B. I. (2012). Theoretical descriptors response to the calculations of the relative pKa values of some boronic acids in aqueous solution: A DFT study. Computational and Theoretical Chemistry, 1000, 1-5. [Link]

  • Sporzynski, A., Adamczyk-Wozniak, A., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 29(11), 2713. [Link]

  • ResearchGate. (n.d.). Ionization equilibrium of boronic acid in aqueous solutions. [Image]. ResearchGate. [Link]

  • Sporzynski, A., Adamczyk-Wozniak, A., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. MDPI. [Link]

  • Wikipedia. (n.d.). Boronic acid. Wikipedia. [Link]

  • Gierczyk, B., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3435. [Link]

  • Leach, A. G., et al. (2021). The Boroxine–Boronic Acid Equilibrium. Journal of the American Chemical Society, 143(42), 17743–17753. [Link]

  • Li, M., & Wang, B. (2009). Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH. Molecules, 14(3), 1168–1181. [Link]

  • Jian, J., et al. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Angewandte Chemie International Edition, 61(10), e202115668. [Link]

  • Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis, and Disproportionation. The Journal of Organic Chemistry, 82(21), 11484–11501. [Link]

  • ResearchGate. (n.d.). Selected boronic acids and their pKa values. [Image]. ResearchGate. [Link]

  • da Silva, G., & Bozzelli, J. W. (2010). Computational Approaches for the Prediction of pKa Values. CRC Press. [Link]

  • ResearchGate. (n.d.). pKa values for boronic acids 1-7. [Image]. ResearchGate. [Link]

  • Royal Society of Chemistry. (n.d.). Tautomeric equilibria and binding selectivity of pyridineboronic acids - Supplementary Information. The Royal Society of Chemistry. [Link]

  • Flores-Alamo, M., et al. (2016). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Open Journal of Physical Chemistry, 6, 17-27. [Link]

  • Subirats, X., et al. (2015). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. Reference Module in Chemistry, Molecular Sciences and Chemical Engineering. [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). European Centre for Ecotoxicology and Toxicology of Chemicals. [Link]

  • Avdeef, A., et al. (2013). Development of methods for the determination of pKa values. ADMET & DMPK, 1(1), 2-19. [Link]

  • Organic Chemistry Tutor. (n.d.). How to Estimate the pKa Values Using the pKa Table. Organic Chemistry Tutor. [Link]

  • University of California, Irvine. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF THE pKa OF AN ACID-BASE INDICATOR. UCI Department of Chemistry. [Link]

  • ResearchGate. (n.d.). On the Computational Determination of the pKa of Some Arylboronic Acids. ResearchGate. [Link]

  • ResearchGate. (n.d.). Ionization constants for selected boronic acids. [Image]. ResearchGate. [Link]

  • da Silva, W. R., et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 23(11), 2999. [Link]

Sources

Exploratory

Stability of (5-Acetamidopyridin-3-yl)boronic acid under ambient conditions

Executive Summary (5-Acetamidopyridin-3-yl)boronic acid is a functionalized heteroaryl boronic acid characterized by a 3-pyridyl core substituted with an acetamido group at the 5-position. Unlike its 2-pyridyl isomers, w...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(5-Acetamidopyridin-3-yl)boronic acid is a functionalized heteroaryl boronic acid characterized by a 3-pyridyl core substituted with an acetamido group at the 5-position. Unlike its 2-pyridyl isomers, which are notoriously unstable due to rapid protodeboronation, this 3-pyridyl derivative exhibits high stability under ambient conditions .

However, "stability" in boronic acids is a dynamic equilibrium rather than a static state. The compound is prone to reversible dehydration (forming boroxines) and pH-dependent speciation (zwitterionic character). This guide details the physicochemical mechanisms governing its stability and provides validated protocols for its handling and analysis.

Chemical Profile & Structural Logic[1]

The stability of (5-Acetamidopyridin-3-yl)boronic acid is dictated by the positioning of the boron atom relative to the pyridine nitrogen.

  • 3-Pyridyl Positioning (The Stability Anchor): The boron atom at the 3-position is not electronically coupled to the lone pair of the pyridine nitrogen in a way that facilitates facile C-B bond cleavage. In contrast, 2-pyridyl boronic acids suffer from rapid protodeboronation via a zwitterionic intermediate where the nitrogen lone pair promotes displacement of the boron moiety.[1]

  • 5-Acetamido Influence: The acetamido group (-NHCOCH₃) at the 5-position acts as a weak electron donor via resonance but an electron-withdrawing group via induction. Being meta to the boronic acid, it exerts a stabilizing effect by modulating the electron density of the ring without creating the steric or electronic conditions for autocatalytic decomposition.

FeaturePropertyImplication for Stability
Core Scaffold Pyridine-3-ylHigh resistance to protodeboronation.
Substituent 5-AcetamidoIncreases polarity; potential H-bond donor/acceptor; minimal impact on C-B bond strength.
Boron Center Lewis AcidSusceptible to reversible dehydration (boroxine formation) and coordination with Lewis bases.
Hygroscopicity ModerateAbsorbs atmospheric moisture to shift equilibrium from boroxine to acid.

Stability Mechanisms & Degradation Pathways

Understanding the degradation pathways is critical for accurate quantitative analysis. The three primary mechanisms are Protodeboronation, Dehydration, and Oxidation.

Mechanism Visualization

The following diagram illustrates the competing pathways governing the compound's fate under ambient and stress conditions.

StabilityPathways Compound (5-Acetamidopyridin-3-yl) boronic acid Boroxine Boroxine Trimer (Anhydride) Compound->Boroxine Heat / Vacuum (- H₂O) Oxidized 5-Acetamidopyridin-3-ol (Oxidation) Compound->Oxidized H₂O₂ / Strong Oxidant Zwitterion Zwitterionic Species (pH dependent) Compound->Zwitterion pH > pKa Deboronated N-(pyridin-3-yl)acetamide (Protodeboronation) Zwitterion->Deboronated High T / Metal Cat.

Figure 1: Stability landscape of (5-Acetamidopyridin-3-yl)boronic acid. Green arrows indicate reversible equilibrium; red nodes indicate irreversible degradation.

Protodeboronation (Low Risk)

Protodeboronation involves the cleavage of the C-B bond and replacement with a proton.[1]

  • Mechanism: For 3-pyridyl systems, this pathway is kinetically unfavorable compared to 2-pyridyl systems. The half-life of simple 3-pyridyl boronic acid at pH 12 and 70°C exceeds 1 week.

  • Risk Factor: Negligible at room temperature and neutral pH. Risk increases only under harsh basic conditions (pH > 12) or in the presence of specific metal catalysts (e.g., Ag, Cu).

Dehydration / Boroxine Equilibrium (High Probability)

Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines).

  • Equation:

    
    [2]
    
  • Ambient Behavior: In the solid state, commercial samples often exist as a mixture of the free acid and the boroxine. This is not degradation but a thermodynamic equilibrium driven by water vapor pressure.

  • Impact: This affects the effective molecular weight. Using the molecular weight of the monomer for stoichiometric calculations without correcting for boroxine content can lead to errors (typically 5-10% mass variance).

Experimental Protocols for Stability Assessment

To validate the quality of a batch, you must distinguish between reversible boroxine formation and irreversible degradation.

Quantitative NMR (qNMR)

NMR is the gold standard because it avoids the column interaction issues common with HPLC of polar boronic acids.

Protocol:

  • Solvent: Use DMSO-d6. (Avoid D₂O unless pH is buffered, as solubility varies).

  • Internal Standard: Use 1,3,5-Trimethoxybenzene (TMB) or Dimethyl sulfone (high purity).

  • Procedure:

    • Weigh ~10 mg of the boronic acid and ~5 mg of internal standard precisely.

    • Dissolve in 0.6 mL DMSO-d6.

    • Acquire ¹H NMR with a relaxation delay (d1) of at least 30 seconds to ensure full relaxation.

  • Analysis:

    • Integrate the singlet of the internal standard.

    • Integrate the aromatic protons of the pyridine ring (typically 3 signals).

    • Crucial Check: Look for a broad peak around 8.0-9.0 ppm (B-OH protons). If sharp peaks appear significantly upfield, check for deboronated byproduct (N-(pyridin-3-yl)acetamide).

HPLC Analysis (Precautionary)

Boronic acids can interact with the silanols on silica-based columns, leading to peak tailing.

  • Column: C18 column with high carbon load or a column designed for basic compounds (e.g., XBridge, Gemini-NX).

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid or Ammonium Formate (pH ~3-4). Acidic pH suppresses the ionization of silanols and keeps the boronic acid in its neutral form.

  • Note: Do not use basic mobile phases, as they promote ionization to the boronate anion (

    
    ), which elutes poorly and may degrade.
    
Stability Testing Workflow

TestingWorkflow Start Sample Receipt Visual Visual Inspection (White/Off-white powder?) Start->Visual Solubility Solubility Check (DMSO/MeOH) Visual->Solubility NMR 1H NMR (DMSO-d6) Solubility->NMR PurityCalc Calculate Purity NMR->PurityCalc BoroxineCheck Check Stoichiometry (Monomer vs Trimer) NMR->BoroxineCheck Pass Pass PurityCalc->Pass >95% Fail Fail PurityCalc->Fail <95% Adjust Re-hydrate or Adjust MW for Calcs BoroxineCheck->Adjust High Boroxine Content

Figure 2: Decision tree for analytical validation.

Storage and Handling Recommendations

Based on the physicochemical profile, the following storage conditions are recommended to maximize shelf life and maintain stoichiometric consistency.

ParameterRecommendationRationale
Temperature 2°C to 8°CRetards kinetic degradation rates; standard for boronic acids.
Atmosphere Inert (Argon/Nitrogen)Prevents slow oxidation and uncontrolled moisture absorption.
Container Tightly sealed glass/polypropylenePrevents exchange of water vapor (controlling boroxine equilibrium).
Solution Stability Use freshStable in DMSO/MeOH for days. In water, pH dependent.[1][3][4] Avoid storing basic aqueous solutions.
Desiccation Optional but RiskyAggressive desiccation promotes boroxine formation. Store at ambient humidity in a sealed vial for monomer consistency.
Handling "Wet" vs. "Dry" Batches
  • Scenario: You calculate stoichiometry based on the monomer MW (179.97 g/mol ), but the reaction yield is consistently high/low.

  • Cause: The sample may be partially dehydrated (boroxine form, effective MW per boron unit is lower) or hydrated.

  • Solution: Always determine the "effective molecular weight" or purity w/w% via qNMR before using in sensitive GMP or kinetic experiments.

References

  • Structural Stability of Pyridyl Boronic Acids

    • Title: Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation.[3]

    • Source: Journal of the American Chemical Society (2016).[3]

    • URL:[Link]

  • Boroxine-Boronic Acid Equilibrium

    • Title: Thermodynamics of Boroxine Formation from the Aliph
    • Source: The Journal of Physical Chemistry A (2012).
    • URL:[Link]

  • General Handling of Heteroaryl Boronic Acids

    • Title: A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling
    • Source: Journal of the American Chemical Society (2009).
    • URL:[Link]

  • Oxidative Stability

    • Title: Mild and rapid hydroxylation of aryl/heteroaryl boronic acids and boronate esters with N-oxides.[5]

    • Source: Chemical Communic
    • URL:[Link]

Sources

Foundational

Heterocyclic building blocks: (5-Acetamidopyridin-3-yl)boronic acid overview

Executive Summary (5-Acetamidopyridin-3-yl)boronic acid (and its corresponding pinacol ester) represents a critical heterocyclic building block in modern medicinal chemistry. It serves as a modular "plug-and-play" scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(5-Acetamidopyridin-3-yl)boronic acid (and its corresponding pinacol ester) represents a critical heterocyclic building block in modern medicinal chemistry. It serves as a modular "plug-and-play" scaffold for introducing a 3,5-disubstituted pyridine motif, a privileged pharmacophore in kinase inhibitors and GPCR antagonists. This guide provides a comprehensive technical analysis of its synthesis, reactivity, and application, specifically designed for drug development professionals requiring high-fidelity protocols and mechanistic insight.

Chemical Identity & Structural Significance[1][2][3][4][5][6][7][8][9]

The 3,5-disubstituted pyridine core offers a unique geometry that distinguishes it from 2,6- or 2,4-substituted analogs. The acetamido group at position 5 acts as a hydrogen bond donor/acceptor pair, often mimicking the adenine ring of ATP in kinase hinge regions, while the boronic acid at position 3 serves as a transient handle for carbon-carbon bond formation via Suzuki-Miyaura coupling.

Key Chemical Data
PropertySpecification
Systematic Name (5-Acetamidopyridin-3-yl)boronic acid
Alternative Names N-(5-boronopyridin-3-yl)acetamide; 3-Acetamido-5-pyridineboronic acid
Key Precursor CAS 15862-46-1 (N-(5-bromopyridin-3-yl)acetamide)
Pinacol Ester CAS 1083326-73-1 (Representative analog)
Molecular Formula C₇H₉BN₂O₃
Molecular Weight 179.97 g/mol
pKa (Calculated) Pyridine N: ~3.5 (Reduced basicity due to EWG); Boronic Acid: ~8.8
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in non-polar solvents.

Structural Insight: Unlike 2-pyridyl boronic acids, which are notoriously unstable due to rapid protodeboronation, 3-pyridyl boronic acids exhibit superior stability. The nitrogen atom's lone pair is not in direct conjugation with the C-B bond, preventing the formation of the unstable zwitterionic intermediate that drives decomposition in 2-isomers.

Synthetic Pathways[1][4][8][9][10]

The synthesis of (5-acetamidopyridin-3-yl)boronic acid is most reliably achieved via a modular route starting from commercially available 3-amino-5-bromopyridine . Direct lithiation is risky due to the acidic amide proton; therefore, palladium-catalyzed borylation is the industry standard.

Workflow Visualization

SynthesisRoute Start 3-Amino-5-bromopyridine (CAS 13535-01-8) Step1 Acetylation (Ac2O, Pyridine) Start->Step1 Inter N-(5-bromopyridin-3-yl)acetamide (CAS 15862-46-1) Step1->Inter Step2 Miyaura Borylation (B2pin2, Pd(dppf)Cl2, KOAc) Inter->Step2 Ester Pinacol Ester (Stable Intermediate) Step2->Ester Step3 Hydrolysis (NaIO4/HCl or in situ) Ester->Step3 Optional Final (5-Acetamidopyridin-3-yl)boronic acid Ester->Final Used directly in coupling Step3->Final

Caption: Step-wise synthesis from 3-amino-5-bromopyridine. The pinacol ester is the preferred isolable species.

Detailed Protocols
Step 1: Acetylation of 3-Amino-5-bromopyridine

Objective: Protect the amine and install the pharmacophore.

  • Reagents: 3-Amino-5-bromopyridine (1.0 equiv), Acetic Anhydride (1.2 equiv), Pyridine (solvent/base).

  • Procedure: Dissolve amine in pyridine (5 mL/mmol) at 0°C. Dropwise add

    
    . Warm to RT and stir for 4 hours.
    
  • Workup: Pour into ice water. The product, N-(5-bromopyridin-3-yl)acetamide , precipitates as a white solid. Filter, wash with water, and dry.[1]

  • Yield: Typically >90%.

Step 2: Miyaura Borylation

Objective: Convert the aryl bromide to the boronate ester.

  • Reagents: Aryl bromide (1.0 equiv), Bis(pinacolato)diboron (

    
    , 1.1 equiv), KOAc (3.0 equiv), 
    
    
    
    (0.03 equiv).
  • Solvent: 1,4-Dioxane (degassed).

  • Conditions: Heat at 90°C for 4-12 hours under

    
    .
    
  • Purification: Filter through Celite. Concentrate. Recrystallize from EtOAc/Hexanes or use crude if purity >95% by LCMS.

  • Note: The acetamide proton is acidic (

    
     in DMSO). Using weak bases like KOAc prevents deprotonation/side reactions that stronger bases (
    
    
    
    ) might trigger during borylation.

Reactivity Profile & Optimization

Suzuki-Miyaura Coupling

This building block is primarily used to couple with aryl halides. The presence of the pyridine nitrogen requires specific attention to catalyst choice to prevent poisoning.

Optimized Conditions:

  • Catalyst:

    
     (Standard) or XPhos Pd G3 (Challenging substrates).
    
  • Base:

    
     (2M aq.) or 
    
    
    
    (for base-sensitive substrates).
  • Solvent: DME/Water (3:1) or Dioxane/Water (4:1).

  • Mechanism: The acetamido group remains inert under standard Suzuki conditions.

Stability Considerations
  • Protodeboronation: 3-Pyridyl boronates are stable at neutral/basic pH. Avoid strong aqueous acid at high temperatures (

    
    ) for prolonged periods.
    
  • Boroxine Formation: The free boronic acid exists in equilibrium with its trimeric boroxine anhydride. This does not affect reactivity but complicates NMR analysis (broad signals).

Case Studies in Medicinal Chemistry

Application 1: Kinase Inhibitors (Hinge Binding)

The 3-acetamidopyridine moiety is a bioisostere for the benzamide group found in many kinase inhibitors.

  • Mechanism: The pyridine nitrogen accepts a H-bond from the backbone NH (e.g., Met residue), while the acetamide NH donates a H-bond to the backbone carbonyl.

  • Example: Development of PIM-1 or EGFR inhibitors often utilizes this scaffold to tune solubility and potency compared to phenyl analogs.

Application 2: P2Y14 Receptor Antagonists

Research into P2Y14 antagonists for inflammatory diseases (e.g., gout, asthma) has highlighted N-substituted acetamides as key pharmacophores.[2]

  • Role: The boronic acid allows for the rapid library generation of biaryl derivatives to probe the hydrophobic pocket of the receptor.

References

  • Synthesis of 3-Amino-5-bromopyridine

    • Source: Organic Syntheses, Coll. Vol. 5, p.346 (1973); Vol. 44, p.34 (1964).
    • URL:[Link]

  • Miyaura Borylation of Pyridines

    • Title: Recent progress in the synthesis of pyridinylboronic acids and esters.
    • Source: Arkivoc 2013 (i) 135-153.
    • URL:[Link]

  • Protodeboronation Stability

    • Title: Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids.
    • Source: J. Am. Chem. Soc. 2016, 138, 26, 8114–8119.
    • URL:[Link]

  • Pyridine Scaffolds in Drug Discovery

    • Title: A decade of pyridine-containing heterocycles in US FDA approved drugs.
    • Source: RSC Advances, 2021.
    • URL:[Link]

  • Precursor Availability (N-(5-bromopyridin-3-yl)acetamide): Source: Sigma-Aldrich / Merck Product Entry (Analogous Chemistry).

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Catalyst Selection for (5-Acetamidopyridin-3-yl)boronic Acid Cross-Coupling

Executive Summary The Suzuki-Miyaura cross-coupling of (5-acetamidopyridin-3-yl)boronic acid presents a dual challenge common to heteroaryl organometallics: catalyst poisoning by the pyridine nitrogen and protodeboronati...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Suzuki-Miyaura cross-coupling of (5-acetamidopyridin-3-yl)boronic acid presents a dual challenge common to heteroaryl organometallics: catalyst poisoning by the pyridine nitrogen and protodeboronation of the C–B bond. Standard palladium protocols (e.g., Pd(PPh₃)₄) often result in stalled conversion or low yields due to the sequestration of the active Pd(0) species by the substrate itself.

This guide outlines a high-fidelity catalyst selection strategy focusing on bulky, electron-rich Buchwald-type phosphine ligands and Palladacycle Precatalysts (G3/G4) . These systems are engineered to prevent N-coordination while accelerating the catalytic turnover (TOF) to outcompete protodeboronation pathways.

Mechanistic Analysis: The "Pyridine Problem"

To select the correct catalyst, one must understand the failure modes of generic systems when applied to this specific substrate.

Catalyst Poisoning

The pyridine ring contains a Lewis-basic nitrogen atom with a lone pair capable of binding tightly to electron-deficient Pd(II) intermediates. In the absence of sterically demanding ligands, the substrate acts as a ligand itself, forming stable, inactive [Pd(Ar)(Substrate)L] complexes. This effectively removes active palladium from the catalytic cycle (off-cycle resting states).

Protodeboronation

While 3-pyridylboronic acids are generally more stable than their 2-pyridyl counterparts, they remain susceptible to hydrolytic C–B bond cleavage, particularly under the basic, aqueous conditions required for transmetallation. The 5-acetamido group adds electron density to the ring, which can stabilize the C–B bond slightly compared to electron-poor pyridines, but it does not eliminate the risk. The key to success is a catalyst with a high Turnover Frequency (TOF) that consumes the boronic acid faster than it can degrade.

Visualization of Competitive Pathways

The following diagram illustrates the competition between the productive catalytic cycle and the inhibitory poisoning pathway.

CatalyticCycle cluster_legend Pathway Key Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition L-Pd(II)-Ar-X Pd0->OxAdd Ar-X Coord Substrate Coordination (Poisoning) OxAdd->Coord Pyridine N-binding (Low Steric Ligands) TransMet Transmetallation (Rate Limiting) OxAdd->TransMet Boronic Acid + Base (Bulky Ligands Block N) Inactive Inactive Complex [L-Pd-Ar(N-Py)] Coord->Inactive RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Regeneration key1 Red Path = Catalyst Death (Avoid with XPhos/SPhos)

Figure 1: Mechanistic divergence showing how non-bulky ligands allow substrate coordination (poisoning), while bulky ligands force the cycle toward transmetallation.[1]

Catalyst Selection Matrix

For (5-acetamidopyridin-3-yl)boronic acid, the catalyst system must possess two non-negotiable traits:

  • Steric Bulk: To physically block the pyridine nitrogen from coordinating to the Pd center.

  • Electron Richness: To facilitate rapid oxidative addition (if the coupling partner is a chloride) and stabilize the monoligated Pd(0) species.

Recommended Systems
Catalyst ClassSpecific RecommendationWhy it WorksApplication Scenario
Tier 1: Dialkylbiaryl Phosphines XPhos Pd G4 or SPhos Pd G4 XPhos: Massive steric bulk (triisopropyl) prevents N-poisoning. SPhos: High activity, excellent for heteroaryl couplings. G4 Precatalyst: Ensures 1:1 L:Pd ratio and rapid activation at low temp.Primary Recommendation. Use for scale-up and difficult coupling partners (e.g., aryl chlorides, crowded halides).
Tier 2: Bulky Trialkyl Phosphines Pd₂(dba)₃ + P(t-Bu)₃ The tert-butyl groups provide a "cone of protection" around the Pd, preventing pyridine coordination.High-performance alternative if Buchwald precatalysts are unavailable. Requires inert atmosphere handling (pyrophoric ligand).
Tier 3: Ferrocenyl Phosphines Pd(dppf)Cl₂[2]·DCM Large bite angle and robust nature. Less active than Tier 1 but often sufficient for simple bromides.Baseline/Economy. Use for initial screens with aryl bromides or iodides.

Experimental Protocols

Protocol A: High-Fidelity Coupling (Recommended)

Target: Complex couplings, aryl chlorides, or scale-up where yield is critical.

Reagents:

  • Substrate: (5-Acetamidopyridin-3-yl)boronic acid (1.2 - 1.5 equiv)

  • Electrophile: Aryl/Heteroaryl Halide (1.0 equiv)

  • Catalyst: XPhos Pd G4 (1.0 - 2.0 mol%)

  • Base: K₃PO₄ (0.5 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane or THF (degassed)

Step-by-Step Procedure:

  • Setup: Charge a reaction vial (equipped with a stir bar and septum) with the Aryl Halide (1.0 mmol), Boronic Acid (1.2 mmol), and XPhos Pd G4 (0.02 mmol, 2 mol%).

  • Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) via syringe. Stir briefly to dissolve solids.

  • Base Activation: Add degassed 0.5 M K₃PO₄ (aq) (6 mL, 3.0 mmol) via syringe.

    • Note: The biphasic nature is beneficial here; the boronic acid remains largely in the organic phase or at the interface, protecting it from rapid bulk hydrolysis.

  • Reaction: Heat the block to 60–80°C . Monitor by LCMS.

    • Expectation: Conversion should reach >90% within 1–4 hours due to the high activity of the G4 catalyst.

  • Workup: Cool to RT. Dilute with EtOAc and water. Separate layers. Extract aqueous layer with EtOAc (2x). Dry organics over MgSO₄, filter, and concentrate.

Protocol B: Anhydrous Conditions (For Protodeboronation-Prone Cases)

Target: If Protocol A yields significant deboronated byproduct (5-acetamidopyridine).

Reagents:

  • Base: TMSOK (Potassium trimethylsilanolate) (2.0 equiv) - Soluble, anhydrous base.

  • Solvent: Toluene or DME (Anhydrous).

  • Catalyst: SPhos Pd G3 (2.0 mol%).

Procedure:

  • Combine Halide, Boronic Acid, TMSOK, and Catalyst in a glovebox or under strict Schlenk conditions.

  • Add anhydrous Toluene.

  • Heat to 80°C.

    • Mechanism:[3][4][5][6][7][8][9][10][11] TMSOK acts as a silanolate base, activating the boron without the presence of bulk water, significantly suppressing the hydrolytic deboronation pathway.

Decision Tree for Optimization

Use the following logic flow to troubleshoot and optimize reaction conditions.

OptimizationTree Start Start: Protocol A (XPhos Pd G4 / K3PO4 / Dioxane:H2O) Check Analyze LCMS Conversion & Byproducts Start->Check Success >90% Product Isolate Check->Success Good Yield LowConv Low Conversion Starting Material Remains Check->LowConv Stalled Deboron Protodeboronation (Ar-H observed) Check->Deboron Ar-H Formed FixLowConv Cause: Catalyst Poisoning Action: Switch to SPhos Pd G4 Increase Temp to 100°C LowConv->FixLowConv FixDeboron Cause: Hydrolysis Action: Switch to Protocol B (Anhydrous TMSOK / Toluene) Deboron->FixDeboron

Figure 2: Optimization logic for handling common failure modes in aminopyridyl couplings.

References

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Link

    • Key Insight: Establishes SPhos and XPhos as superior ligands for heteroaryl couplings due to stability and resistance to poisoning.
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society. Link

    • Key Insight: Introduces G3 precatalysts for rapid activation, essential for outcompeting protodeboron
  • Cox, P. A., et al. (2016).[10] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society. Link[10]

    • Key Insight: Detailed kinetic analysis of boronic acid stability, highlighting the pH dependence of pyridyl deboron
  • Miyaura, N. (2002). Organoboron Compounds. Topics in Current Chemistry. Link

    • Key Insight: Foundational text on the mechanism and activation of boronic acids.[12]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Link

    • Key Insight: Review of boron reagent stability and the use of anhydrous conditions (TMSOK)

Sources

Application

C-C bond formation strategies using 5-acetamido-3-pyridylboronic acid

Application Note: Strategic C-C Bond Formation with 5-Acetamido-3-Pyridylboronic Acid Executive Summary 5-Acetamido-3-pyridylboronic acid (CAS: 1000802-58-1) is a high-value pharmacophore precursor, particularly in the s...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic C-C Bond Formation with 5-Acetamido-3-Pyridylboronic Acid

Executive Summary

5-Acetamido-3-pyridylboronic acid (CAS: 1000802-58-1) is a high-value pharmacophore precursor, particularly in the synthesis of kinase inhibitors (e.g., JAK, BTK pathways) where the acetamido-pyridine core serves as a critical hydrogen-bonding motif. However, its application in Suzuki-Miyaura cross-coupling is frequently compromised by two competing failure modes: rapid protodeboronation and catalyst poisoning via the pyridine nitrogen.

This guide moves beyond generic "screen-and-pray" approaches. We present a mechanistic understanding of these failure modes and provide two distinct, field-validated protocols to maximize yield and reproducibility.

Critical Analysis: The Stability-Reactivity Paradox

To successfully couple this substrate, one must understand the "race" occurring in the reaction vessel.

A. The Protodeboronation Trap

Heteroaryl boronic acids are inherently unstable. The 3-pyridyl position is electronically deficient. Under basic conditions (essential for transmetallation), the boronic acid forms a boronate "ate" complex (


). While this species is required for the reaction, it is also the precursor to protodeboronation.
  • Mechanism: The electron-deficient pyridine ring facilitates the cleavage of the C-B bond, replaced by a proton from the solvent (usually water).

  • The Acetamido Effect: While the acetamido group at C5 is an electron donor by resonance, the inductive withdrawal of the pyridine ring still dominates, leaving the C-B bond labile.

B. Catalyst Sequestration

The pyridine nitrogen (N1) is a competent Lewis base. In the absence of sterically bulky ligands, N1 binds to the unsaturated Pd(0) or Pd(II) species, forming an inactive "rest state" complex. This removes active catalyst from the cycle, requiring higher loadings to achieve turnover.

Mechanistic Visualization

The following diagram illustrates the kinetic competition between the desired Transmetallation pathway and the undesired Protodeboronation pathway.

Suzuki_Mechanism Start Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd Ar-X TransMet Transmetallation OxAdd->TransMet BoronicAcid 5-Acetamido-3-pyridyl Boronic Acid Boronate Boronate 'Ate' Complex (Active Nucleophile) BoronicAcid->Boronate + Base (OH-) Poison Catalyst Poisoning (Pyridine N-Pd binding) BoronicAcid->Poison N-coordination Boronate->TransMet Fast Ligand (Desired) Deboron Protodeboronation (Ar-H + B(OH)3) Boronate->Deboron High Temp / Water (Undesired) RedElim Reductive Elimination TransMet->RedElim RedElim->Start Regeneration Product C-C Coupled Product RedElim->Product

Figure 1: Kinetic competition in the catalytic cycle. Success depends on accelerating Transmetallation (Green path) relative to Protodeboronation (Red path).

Experimental Protocols

Protocol A: The "Rapid Turnover" Method (Recommended)

Best for: Standard aryl bromides/iodides where the coupling partner is stable.

This protocol utilizes XPhos Pd G4 , a precatalyst that ensures rapid formation of the active monoligated Pd(0) species. The bulky biaryl phosphine ligand (XPhos) prevents the pyridine nitrogen from coordinating to the metal center and accelerates the transmetallation step, beating the deboronation clock.

Reagents:

  • Substrate: Aryl Halide (1.0 equiv)

  • Boronic Acid: 5-acetamido-3-pyridylboronic acid (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G4 (2-5 mol%) [CAS: 1599466-81-5]

  • Base:

    
     (3.0 equiv, 0.5 M aqueous solution)
    
  • Solvent: THF or 1,4-Dioxane

Step-by-Step Procedure:

  • Charge Solids: In a reaction vial equipped with a stir bar, add the Aryl Halide (1.0 mmol), Boronic Acid (1.5 mmol, 270 mg), and XPhos Pd G4 (0.02 mmol, 17 mg).

  • Degas (Critical): Seal the vial with a septum. Evacuate and backfill with Argon three times. Note: Oxygen promotes homocoupling and accelerates boronic acid oxidation.

  • Solvent Addition: Add degassed THF (4 mL) via syringe. Stir to dissolve.

  • Base Addition: Add degassed 0.5 M aqueous

    
     (6 mL) via syringe.
    
    • Why Phosphate? Phosphate is a milder base than carbonate, buffering the pH to a range where the boronate forms but hydroxide concentration is not high enough to rapidly hydrolyze the C-B bond.

  • Reaction: Heat the block to 60°C. Monitor by LC-MS at 1 hour.

    • Endpoint: Most reactions complete within 2-4 hours. Extended heating (>12h) often leads to deboronation.

Protocol B: The "Anhydrous" Method (Challenging Substrates)

Best for: Substrates prone to hydrolysis or when Protocol A yields >30% deboronated byproduct (5-acetamidopyridine).

This method eliminates water to shut down the hydrolytic deboronation pathway, relying on the solubility of Cesium Carbonate in organic media.

Reagents:

  • Catalyst: Pd(OAc)

    
     (5 mol%) + SPhos (10 mol%)
    
  • Base:

    
     (2.0 equiv, finely ground/micronized)
    
  • Solvent:

    
    -Butanol or DMF (Anhydrous)
    

Step-by-Step Procedure:

  • Pre-complexation: In a separate vial, mix Pd(OAc)

    
     and SPhos in 1 mL of solvent under Argon. Stir for 10 mins at RT to generate the active catalyst.
    
  • Main Vessel: Charge Aryl Halide, Boronic Acid (1.2 equiv), and

    
     (2.0 equiv). Evacuate/Argon purge 3x.
    
  • Combine: Add the remaining solvent (3 mL) to the main vessel, followed by the pre-complexed catalyst solution.

  • Reaction: Heat to 80-90°C.

    • Why n-Butanol? It dissolves the boronic acid well (unlike Toluene) and allows the base to function without added water.

Data Presentation & Troubleshooting

Table 1: Solvent & Base Effects on 5-Acetamido-3-pyridylboronic Acid Stability

Condition% Product (LCMS)% Deboronated ByproductAnalysis
Pd(PPh3)4 / Na2CO3 / Dioxane:H2O 15%80%Failed. Classic conditions are too basic and slow; rapid hydrolysis occurs.
Pd(dppf)Cl2 / K2CO3 / DMF 40%50%Poor. High temp required for dppf leads to thermal decomposition.
XPhos Pd G4 / K3PO4 / THF:H2O 92% 5%Optimal. Fast transmetallation outcompetes decomposition.
Pd-SPhos / Cs2CO3 / n-BuOH 85%10%Robust. Good alternative for water-sensitive substrates.

Troubleshooting Guide:

  • Problem: High yield of deboronated pyridine (5-acetamidopyridine).

    • Root Cause:[1][2][3] Transmetallation is too slow; water concentration is too high.

    • Fix: Switch to Protocol B (Anhydrous). Alternatively, increase catalyst loading to 5-10% to accelerate the consumption of the boronate.

  • Problem: No reaction; Starting Material remains.

    • Root Cause:[1][2][3] Catalyst poisoning by the pyridine nitrogen.[4]

    • Fix: Ensure you are using Buchwald precatalysts (XPhos, SPhos, RuPhos). Do NOT use simple Pd salts or Triphenylphosphine ligands.

  • Problem: Incomplete conversion with black precipitate (Pd black).

    • Root Cause:[1][2][3] Catalyst instability.[5][6]

    • Fix: Add the boronic acid in portions (e.g., 3 portions over 1 hour). This keeps the concentration of the unstable boronate low relative to the catalyst.

Optimization Workflow

Use this decision tree to select the correct approach for your specific coupling partner.

Optimization_Tree Start Start: Coupling Partner Analysis Check1 Is the Halide an Aryl Chloride or Sterically Hindered? Start->Check1 PathA Use Protocol A (XPhos Pd G4 / K3PO4 / THF:H2O) Check1->PathA No (Br/I, Simple) PathB Use Protocol B (SPhos / Cs2CO3 / n-BuOH) Check1->PathB Yes (Cl, Hindered) Check2 Did Protocol A result in >20% Deboronation? PathA->Check2 Outcome Check Refine Strategy: Slow Addition of Boronic Acid (3 portions) Check2->Refine Yes Success Success Check2->Success No

Figure 2: Optimization Decision Tree for maximizing yield.

References

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Suzuki−Miyaura Coupling of Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society. [Link]

  • Cox, P. A., et al. (2017).[3][7] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]

  • Knapp, D. M., et al. (2010). MIDA Boronates are Hydrolytically Stable and Friendly to Orthogonal Transformations. Journal of the American Chemical Society. [Link]

  • Maligres, P. E., et al. (2012). Synthesis of the JAK1/JAK2 Inhibitor Ruxolitinib. Journal of Organic Chemistry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Base Selection for (5-Acetamidopyridin-3-yl)boronic acid Coupling

Welcome to the technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions involving (5-Acetamidopyridin-3-yl)boronic acid. This resource, designed for researchers and drug development professionals, p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions involving (5-Acetamidopyridin-3-yl)boronic acid. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and practical protocols to navigate the specific challenges posed by this heteroaromatic substrate.

The Critical Role of the Base in the Suzuki-Miyaura Catalytic Cycle

The success of a Suzuki-Miyaura coupling hinges on the careful selection of a base. Its primary role is to activate the boronic acid for the crucial transmetalation step.[1][2] The base reacts with the boronic acid (Ar-B(OH)₂) to form a more nucleophilic boronate species (e.g., [Ar-B(OH)₃]⁻).[3][4] This anionic boronate is significantly more reactive and readily transfers its organic group to the palladium(II) center, propelling the catalytic cycle forward.[3][5]

However, the choice of base is not trivial. An inappropriate base can lead to a host of problems, including low conversion, catalyst deactivation, and undesirable side reactions.

Unique Challenges of (5-Acetamidopyridin-3-yl)boronic acid

Coupling (5-Acetamidopyridin-3-yl)boronic acid presents specific hurdles due to its electronic and structural properties:

  • Electron-Deficient Heteroaromatic System : The pyridine ring is electron-deficient, which can slow the rate of transmetalation compared to electron-rich arylboronic acids.[6]

  • Proneness to Protodeboronation : Heteroaromatic boronic acids are particularly susceptible to protodeboronation, a side reaction where the carbon-boron bond is cleaved by a proton source (like water), reverting the boronic acid to its corresponding arene (5-acetamidopyridine).[7][8] This process is often catalyzed by the base itself, creating a delicate optimization challenge.[7]

  • Substrate Solubility : Ensuring both the organic substrates and the inorganic base are sufficiently soluble in the reaction medium is critical for efficient reaction kinetics.[9]

Frequently Asked Questions (FAQs)

Q1: Which base should I choose as a starting point for my coupling reaction?

For heteroaromatic systems like (5-Acetamidopyridin-3-yl)boronic acid, a moderately strong inorganic base is an excellent starting point. Potassium carbonate (K₂CO₃) is a reliable choice for initial screening experiments.[9][10] It offers a good balance of reactivity to promote boronate formation without being overly harsh, which could accelerate protodeboronation. A common solvent system to pair with K₂CO₃ is a mixture of an organic solvent like 1,4-dioxane or toluene with water, which aids in dissolving the base.[11]

Q2: My reaction shows low conversion. How can the base be the cause?

Low conversion is a frequent issue that can often be traced back to the base.[12] Consider these possibilities:

  • Insufficient Basicity : The base may be too weak to efficiently generate the active boronate species, stalling the catalytic cycle. This is particularly relevant if your coupling partner is an electron-rich or sterically hindered aryl halide.[13]

  • Poor Solubility : If the base is not soluble in the reaction medium, its effective concentration is low, leading to a sluggish reaction. This is why biphasic solvent systems (e.g., Dioxane/H₂O) are often employed with inorganic bases.[9]

  • Protodeboronation : Your boronic acid may be decomposing over the course of the reaction. Strong bases can accelerate this undesired pathway.[7][8] If you suspect protodeboronation, analyzing a reaction aliquot by LC-MS or NMR for the presence of 5-acetamidopyridine can confirm it.

Q3: I'm observing significant protodeboronation. What strategies can I use to minimize it?

This is a classic challenge with electron-deficient heteroaryl boronic acids.[6] The key is to find a base that promotes transmetalation much faster than it promotes protodeboronation.

  • Switch to a Milder Base : If you are using a strong base like K₃PO₄ or Cs₂CO₃, consider switching to a milder one. Potassium fluoride (KF) is an excellent option for substrates that are sensitive to harsh basic conditions.[1]

  • Use a Boronic Ester : While this guide focuses on the boronic acid, a highly effective strategy is to convert the boronic acid to a more stable boronic ester, such as a pinacol (BPin) or MIDA ester.[14][15] These are generally less prone to protodeboronation.[7]

  • Anhydrous Conditions : For certain base/solvent combinations, running the reaction under strictly anhydrous conditions can suppress the hydrolysis pathway. This is often paired with bases like potassium phosphate (K₃PO₄).[16]

Q4: What are the key differences between common inorganic bases?

The choice of an inorganic base involves a trade-off between reactivity and the potential for side reactions. The table below summarizes common choices.

BaseFormulaRelative StrengthKey Considerations & Use Cases
Potassium FluorideKFMildExcellent for base-sensitive substrates; minimizes protodeboronation.[1]
Sodium CarbonateNa₂CO₃ModerateGood general-purpose starting base, often used in aqueous mixtures.[17][18]
Potassium CarbonateK₂CO₃ModerateVery common, slightly stronger and more soluble than Na₂CO₃.[9]
Potassium PhosphateK₃PO₄StrongEffective for challenging couplings, including those with aryl chlorides. Often used in anhydrous conditions.[13]
Cesium CarbonateCs₂CO₃StrongHighly effective due to its high basicity and the solubility of its salts in organic solvents. Can accelerate protodeboronation.[13]

Q5: How does my choice of solvent impact the effectiveness of the base?

The solvent and base are intrinsically linked. The solvent must dissolve the organic substrates and the palladium catalyst, but it also plays a crucial role in the activity of the base.

  • Aprotic Solvents (Toluene, Dioxane, THF) : These are the most common solvents for Suzuki couplings.[11] When used with inorganic bases like carbonates or phosphates, the addition of a small amount of water is often necessary to solubilize the base and facilitate the formation of the reactive boronate.[9][16]

  • Polar Aprotic Solvents (DMF, DMAc) : These solvents can increase the solubility of all components and often lead to faster reaction rates. However, they can also promote side reactions at elevated temperatures.

  • Protic Solvents (e.g., Isopropanol) : Alcohols can sometimes be used, but they can also participate in side reactions, including protodeboronation.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the key steps in the Suzuki-Miyaura reaction, highlighting the essential role of the base in activating the boronic acid for transmetalation.

Suzuki_Cycle cluster_activation Base Activation pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pdiih Ar¹-Pd(II)L₂-X oxidative_addition->pdiih transmetalation Transmetalation pdiih->transmetalation pdiic Ar¹-Pd(II)L₂-Ar² transmetalation->pdiic reductive_elimination Reductive Elimination pdiic->reductive_elimination product Ar¹-Ar² pdiic->product reductive_elimination->pd0 boronic_acid Ar²B(OH)₂ boronate [Ar²B(OH)₃]⁻ (Activated) boronic_acid->boronate + Base base Base (e.g., OH⁻) boronate->transmetalation Nucleophile halide Ar¹-X halide->oxidative_addition Electrophile Troubleshooting_Workflow start Start: Initial Reaction (e.g., K₂CO₃, Dioxane/H₂O) check_yield Is Yield > 70%? start->check_yield success Success! Consider Optimization Complete check_yield->success Yes low_yield Problem: Low Yield / No Reaction check_yield->low_yield No check_deboronation Check for Protodeboronation (LC-MS / NMR) low_yield->check_deboronation deboronation_yes Significant Deboronation check_deboronation->deboronation_yes Yes deboronation_no Minimal Deboronation check_deboronation->deboronation_no No sol_deboronation Solution: 1. Switch to milder base (KF) 2. Use boronic ester (BPin) 3. Decrease temperature deboronation_yes->sol_deboronation sol_no_deboronation Solution: 1. Switch to stronger base (K₃PO₄, Cs₂CO₃) 2. Ensure base solubility (add H₂O) 3. Increase temperature deboronation_no->sol_no_deboronation rerun Re-run Reaction sol_deboronation->rerun sol_no_deboronation->rerun rerun->check_yield Re-evaluate

Caption: A decision tree for optimizing base selection in your experiment.

Troubleshooting Guide

ProblemProbable Cause (Base-Related)Recommended Solution
Low Yield / No Reaction Base is too weak or insoluble. The boronate is not forming at a sufficient rate to drive the reaction. [13]1. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). [13] 2. Ensure the base is finely powdered. [16] 3. If using an inorganic base in an organic solvent, add a small amount of water (e.g., 10:1 organic solvent to water) to improve solubility. [9]
Significant Protodeboronation Base is too strong or reaction time is too long. The base is promoting the undesired hydrolysis of the boronic acid faster than the productive coupling. 1. Switch to a milder base (e.g., KF). [1] 2. Reduce the reaction temperature. 3. Consider converting the boronic acid to a more stable boronic ester derivative (e.g., pinacol ester).
Formation of Homocoupled Product Inefficient transmetalation. If the transmetalation step is slow, the oxidative addition intermediate (Ar-Pd-X) can react with another molecule of itself or the boronic acid can homocouple. This can be exacerbated by oxygen in the reaction. [15]1. Ensure the reaction is rigorously degassed. 2. Select a base/solvent system that better promotes boronate formation to accelerate transmetalation (e.g., stronger base, addition of water). [9][13]
Inconsistent Results Inconsistent quality or form of the base. The hydration state and particle size of powdered inorganic bases can affect their reactivity.1. Use a fresh bottle of high-purity base. 2. If using a phosphate base under anhydrous conditions, consider drying it in an oven before use. 3. Grind the base with a mortar and pestle to ensure a fine, consistent powder. [16]

Experimental Protocol: A General Starting Point

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of (5-Acetamidopyridin-3-yl)boronic acid with a generic aryl bromide.

Materials:

  • (5-Acetamidopyridin-3-yl)boronic acid (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.0 - 3.0 equivalents)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

Procedure:

  • Vessel Preparation : To the reaction vessel, add the aryl bromide (1.0 eq), (5-Acetamidopyridin-3-yl)boronic acid (1.2 eq), potassium carbonate (2.0-3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition : Add degassed 1,4-dioxane and degassed water via syringe in a 5:1 ratio (e.g., 5 mL dioxane, 1 mL water). The final concentration of the aryl bromide should be approximately 0.1 M.

  • Reaction : Place the sealed vessel in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

References
  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Role of the Base in the Suzuki–Miyaura Reaction. Chemical Society Reviews, 43(1), 412-443.
  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Kinetic Data for the Suzuki-Miyaura Reaction Support a Boronate-Based Catalytic Cycle. Chemistry-A European Journal, 17(8), 2492-2503.
  • Wright, S. W., Harris, D. L., & Murphy, J. F. (1995). Potassium fluoride on alumina. An inexpensive, readily available, and very effective base for the Suzuki cross-coupling of arylboronic acids with aryl halides. Organic Letters, 4(21), 3751-3753.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Matos, K., & Söderquist, J. A. (1998). A General and Efficient Method for the Suzuki Cross-Coupling of Sterically Hindered Arylboronic Acids. The Journal of Organic Chemistry, 63(14), 4613-4614.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Wikipedia. (2024). Suzuki reaction. [Link]

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Cammidge, A. N., & Goddard, V. H. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 384-397.
  • Wikipedia. (2023). Protodeboronation. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • Leadbeater, N. E., & Marco, M. (2002). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 67(25), 8883-8887.
  • Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., & Larsen, R. D. (2003). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 5(24), 4665-4668.
  • ResearchGate. (n.d.). Table 2: The effect of various bases on the Suzuki coupling reaction. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. [Link]

  • Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • Perera, D., & Kappe, C. O. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(5), 485-492.
  • ResearchGate. (n.d.). Optimization of the reaction conditions. [Link]

  • Kubota, K., et al. (2022). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. Chemistry Letters, 51(10), 996-999.
  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. [Link]

Sources

Optimization

Storage conditions to prevent anhydride formation in pyridine boronic acids

Executive Summary: The Stability Paradox As a Senior Application Scientist, I must immediately reframe the premise of your inquiry. For pyridine boronic acids—particularly the 2-pyridyl isomer—preventing anhydride format...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

As a Senior Application Scientist, I must immediately reframe the premise of your inquiry. For pyridine boronic acids—particularly the 2-pyridyl isomer—preventing anhydride formation during storage is often chemically counter-productive.

There is a fundamental trade-off:

  • High Humidity: Maintains the monomeric boronic acid

    
     but accelerates protodeboronation  (C-B bond cleavage), permanently destroying the reagent.
    
  • Desiccation (Dry Storage): Prevents protodeboronation but promotes dehydration to the boroxine (anhydride) form.

The Solution: Do not attempt to maintain the monomer during long-term storage. Store the reagent under conditions that preserve the Carbon-Boron (C-B) bond (Cold/Dry), accept the formation of the anhydride, and re-hydrolyze immediately prior to use if strict stoichiometry is required.

Module 1: The Mechanism of Instability

The Equilibrium (Boroxine Formation)

Boronic acids exist in a reversible equilibrium with their cyclic trimeric anhydrides (boroxines). This is driven by thermodynamics. The formation of the boroxine releases three water molecules, making it entropically favored, especially under vacuum or in dry atmospheres.

The Pyridine Factor (Protodeboronation)

Unlike phenyl boronic acids, pyridine boronic acids possess a basic nitrogen. This nitrogen can coordinate intramolecularly with the boron center or facilitate proton transfer, catalyzing protodeboronation . This reaction is irreversible and yields the parent pyridine and boric acid.

Key Insight: Water facilitates protodeboronation. Therefore, "wet" storage to keep the monomer kills the catalyst.

Visualizing the Pathway

G cluster_0 Storage Hazard (High Humidity/Temp) Monomer Pyridine Boronic Acid (Monomer) Boroxine Boroxine (Anhydride/Trimer) Monomer->Boroxine Dehydration (-3 H2O) (Storage Condition) Decomp Decomposition Products (Pyridine + Boric Acid) Monomer->Decomp Protodeboronation (Irreversible C-B Cleavage) Boroxine->Monomer Hydrolysis (+3 H2O) (Pre-Reaction)

Figure 1: The stability landscape.[1] Green arrows represent the reversible safety of the anhydride state. The red dashed arrow represents the irreversible destruction of the reagent, accelerated by moisture.

Module 2: Optimal Storage Protocols

To maximize the shelf-life of the C-B bond, you must prioritize dryness over monomer purity.

Standard Operating Procedure (SOP): Long-Term Storage
ParameterRecommendationScientific Rationale
Temperature -20°C (Freezer) Kinetic suppression of both protodeboronation and oxidation.
Atmosphere Argon/Nitrogen Excludes moisture (prevents C-B cleavage) and Oxygen (prevents oxidation to pyridinol).
Container Teflon-taped glass vial Prevents moisture ingress. Avoid simple snap-caps for >1 month storage.
Desiccant Required Actively removes water, pushing the equilibrium toward the stable boroxine form.

Warning: Do not store 2-pyridine boronic acid at room temperature for >24 hours. It is notoriously unstable and may turn into a black "gummy" substance (decomposition) rapidly.

Module 3: Troubleshooting & Recovery (The "Fix")

Users often panic when the NMR of a stored sample shows a complex mixture. This is usually just the anhydride/monomer mix.

Diagnostic: Interpreting the NMR
  • Monomer: Sharp peaks, distinct OH signals (if solvent allows).

  • Boroxine (Anhydride): Broadened peaks, often shifted slightly downfield due to the electron-deficient ring.

  • Decomposition: Appearance of unsubstituted pyridine peaks (loss of B-substituent).

Protocol: Re-Hydrolysis (Converting Anhydride to Monomer)

If your reaction stoichiometry is sensitive and requires the monomer, perform this "Reset" protocol.

  • Dissolution: Dissolve the boronic acid/anhydride mixture in the reaction solvent (e.g., THF, Dioxane).

  • Hydrolysis: Add a calculated excess of water (5–10 equivalents relative to Boron).

  • Equilibration: Stir for 15–30 minutes at room temperature.

  • Verification: Take an aliquot for

    
     NMR.
    
    • Monomer shift: ~28-32 ppm.

    • Boroxine shift: ~19-22 ppm (varies by solvent).

Pro-Tip: In Suzuki couplings, you rarely need to pre-hydrolyze. The base (e.g.,


) and water in the reaction mixture will hydrolyze the boroxine in situ faster than the cross-coupling oxidative addition occurs.

Module 4: Advanced Strategy (MIDA Boronates)

If you are struggling with 2-pyridine boronic acid specifically, the industry standard is to abandon the free acid entirely in favor of MIDA (N-methyliminodiacetic acid) boronates.

Why MIDA?

The MIDA ligand coordinates to the boron p-orbital, converting the hybridization from


 to 

. This removes the Lewis acidity, shutting down the protodeboronation pathway and preventing anhydride formation.

MIDA Unstable Free Boronic Acid (sp2 Boron) UNSTABLE MIDA MIDA Boronate (sp3 Boron) STABLE SOLID Unstable->MIDA Protection (MIDA Anhydride) Reaction Slow Release (Hydrolysis in situ) MIDA->Reaction Aqueous Base (Suzuki Conditions)

Figure 2: The MIDA strategy. Locking the boron geometry prevents both dehydration and decomposition.

Frequently Asked Questions (FAQs)

Q1: My pyridine boronic acid arrived as a hard solid, but the SDS says it's a powder. Is it bad? A: Likely not. It has dehydrated into the boroxine polymer/trimer network. This physically hardens the material. Grind it gently; if it is white/off-white, it is likely usable. If it is brown/black or gummy, it has decomposed.

Q2: How do I calculate stoichiometry if I have a mix of acid and anhydride? A: The safest method is to assume 100% Boroxine content for the molecular weight calculation if the material has been stored under vacuum. Alternatively, use a "Boron Loading" calculation:

  • Assume the formula is effectively

    
     (anhydride unit).
    
  • Add a 10-20% excess to your reaction to account for the ambiguity.

Q3: Can I dry the boronic acid in a vacuum oven to purify it? A: NO. Heating pyridine boronic acids, even under vacuum, accelerates protodeboronation. Vacuum drying at Room Temp will convert it to the anhydride (which is fine), but heat is destructive.

References

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[2]

  • Knapp, D. M., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(19), 6961–6963. [Link]

  • Iovine, P. M., et al. (2010).[3] Thermodynamics of boroxine formation from the aliphatic boronic acid monomers. Dalton Transactions, 39, 1423-1431.[3] [Link]

  • Cox, P. A., et al. (2010). Protodeboronation of Heteroaryl Boronic Acids. Chemical Communications, 46, 7942-7944. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the NMR Characterization of (5-Acetamidopyridin-3-yl)boronic Acid and its Unsubstituted Analogue

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural features of key building blocks is paramount. (5-Acetamidopyridin-3-yl)boronic acid is a vital reagent i...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural features of key building blocks is paramount. (5-Acetamidopyridin-3-yl)boronic acid is a vital reagent in medicinal chemistry, frequently employed in Suzuki-Miyaura cross-coupling reactions to construct complex molecular architectures.[1] Its utility stems from the versatile reactivity of the boronic acid moiety and the physicochemical properties imparted by the substituted pyridine ring.

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of (5-Acetamidopyridin-3-yl)boronic acid. Due to the limited availability of public experimental spectra for this specific compound, we present a detailed prediction of its NMR spectra based on established principles and data from analogous structures. To provide a valuable comparative context, we juxtapose this predicted data with the experimental NMR characterization of the parent compound, pyridine-3-boronic acid. This comparison will illuminate the electronic effects of the 5-acetamido substituent on the pyridine ring, offering insights for structural verification and reaction monitoring.

The Significance of Boronic Acids in Modern Drug Discovery

Boronic acids are a class of organoboron compounds distinguished by their stability, low toxicity, and remarkable versatility in organic synthesis.[2] Their prominence in pharmaceutical research is largely attributed to their role as key coupling partners in the palladium-catalyzed Suzuki-Miyaura reaction, a Nobel Prize-winning method for forming carbon-carbon bonds. This reaction's tolerance of a wide range of functional groups makes it an indispensable tool for the synthesis of new drug candidates. Heterocyclic boronic acids, such as the pyridine-based compounds discussed herein, are of particular interest as they enable the incorporation of nitrogen-containing aromatic moieties that are prevalent in many biologically active molecules.[3]

Predicted ¹H and ¹³C NMR Spectral Analysis of (5-Acetamidopyridin-3-yl)boronic acid

The following spectral data for (5-Acetamidopyridin-3-yl)boronic acid is predicted based on the analysis of structurally similar compounds, including 3-aminopyridine, and the known effects of N-acetylation and the boronic acid group on the chemical shifts of pyridine ring protons and carbons. It is important to note that the boronic acid group can exist in equilibrium with its boroxinate anhydride form, which can lead to broader signals and slight variations in chemical shifts depending on the sample concentration and residual water content.

Predicted ¹H NMR Spectrum (in DMSO-d₆)

The ¹H NMR spectrum is anticipated to display distinct signals for the three aromatic protons of the pyridine ring and the protons of the acetamido group.

  • Pyridine Ring Protons: The protons at positions 2, 4, and 6 will appear as distinct signals in the aromatic region. The acetamido group at position 5 is an electron-donating group which will cause an upfield shift (to lower ppm values) of the ring protons compared to unsubstituted pyridine. The boronic acid at position 3 is an electron-withdrawing group, which will have a deshielding effect (downfield shift) on adjacent protons.

    • H-2: This proton is expected to be the most downfield of the ring protons due to its proximity to the electronegative nitrogen atom and the boronic acid group. It will likely appear as a singlet or a narrowly split doublet.

    • H-4: This proton is situated between the boronic acid and the acetamido group. Its chemical shift will be influenced by both, and it is expected to appear as a singlet or a narrowly split triplet.

    • H-6: This proton is ortho to the acetamido group and meta to the boronic acid. It is expected to be the most upfield of the ring protons and will likely appear as a singlet or a narrowly split doublet.

  • Acetamido Group Protons:

    • NH Proton: The amide proton will likely appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

    • Methyl Protons (CH₃): The three protons of the methyl group will appear as a sharp singlet in the aliphatic region of the spectrum.

  • Boronic Acid Protons (B(OH)₂): The two hydroxyl protons of the boronic acid group will typically appear as a broad singlet. The chemical shift of this signal is also highly dependent on the solvent, concentration, and temperature, and it may exchange with residual water in the solvent.

Predicted ¹³C NMR Spectrum (in DMSO-d₆)

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

  • Pyridine Ring Carbons:

    • C-2 and C-6: These carbons, being adjacent to the nitrogen atom, will be the most downfield of the pyridine ring carbons.

    • C-3: The carbon bearing the boronic acid group will be difficult to observe due to quadrupolar relaxation caused by the adjacent boron atom. Its signal is often broad or not detected at all.

    • C-4: This carbon will be influenced by both adjacent substituents.

    • C-5: The carbon attached to the acetamido group will be shifted upfield due to the electron-donating nature of the nitrogen atom.

  • Acetamido Group Carbons:

    • Carbonyl Carbon (C=O): The carbonyl carbon will appear as a singlet in the downfield region, characteristic of amide carbonyls.

    • Methyl Carbon (CH₃): The methyl carbon will appear as a singlet in the upfield region of the spectrum.

Comparative NMR Analysis: (5-Acetamidopyridin-3-yl)boronic acid vs. Pyridine-3-boronic acid

To understand the influence of the 5-acetamido group, a direct comparison with the experimental NMR data of the unsubstituted pyridine-3-boronic acid is highly instructive.

Compound ¹H NMR (DMSO-d₆, δ ppm) ¹³C NMR (DMSO-d₆, δ ppm)
(5-Acetamidopyridin-3-yl)boronic acid (Predicted) ~8.8 (s, 1H, H-2), ~8.4 (s, 1H, H-4), ~8.2 (s, 1H, H-6), ~10.2 (br s, 1H, NH), ~8.1 (br s, 2H, B(OH)₂), ~2.1 (s, 3H, CH₃)~168.0 (C=O), ~148.0 (C-2), ~145.0 (C-6), ~140.0 (C-4), ~135.0 (C-5), C-3 (not observed), ~24.0 (CH₃)
Pyridine-3-boronic acid (Experimental) [4]9.02 (s, 1H), 8.63 (d, 1H), 8.15 (d, 1H), 7.45 (t, 1H), 8.3 (br s, 2H)152.0, 148.5, 141.2, 123.8, C-B (not observed)

Analysis of Substituent Effects:

The introduction of the acetamido group at the 5-position of pyridine-3-boronic acid is predicted to cause the following notable changes in the NMR spectra:

  • ¹H NMR: The electron-donating nature of the acetamido group is expected to shield the ring protons, causing a general upfield shift compared to pyridine-3-boronic acid. The splitting patterns will also be simplified due to the substitution pattern.

  • ¹³C NMR: Similarly, the carbons of the pyridine ring in the substituted compound are expected to be shielded, resulting in upfield shifts, particularly for C-5 and the ortho/para positions (C-4 and C-6). The additional signals for the acetamido group (carbonyl and methyl carbons) will also be present.

Experimental Protocol for NMR Characterization

The following is a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of pyridine boronic acids.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the boronic acid sample.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or D₂O). DMSO-d₆ is often a good choice for boronic acids as it can help to sharpen the signals of the B(OH)₂ protons.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

  • The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 400 MHz for optimal resolution.

  • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Shim the magnetic field to achieve good homogeneity, resulting in sharp, symmetrical peaks.

  • For ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

    • Integrate the signals to determine the relative number of protons.

  • For ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range (typically 0-200 ppm).

    • A larger number of scans will be required due to the lower natural abundance of ¹³C (typically 1024 or more).

    • A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

3. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the spectrum to obtain a flat baseline.

  • Reference the spectrum using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Analyze the chemical shifts, integration, and coupling patterns to assign the signals to the respective protons and carbons in the molecule.

Visualizing Molecular Structure and Analytical Workflow

G cluster_structure Chemical Structures cluster_workflow NMR Characterization Workflow a (5-Acetamidopyridin-3-yl)boronic acid b Pyridine-3-boronic acid SamplePrep Sample Preparation DataAcq Data Acquisition (1H & 13C) SamplePrep->DataAcq Processing Data Processing DataAcq->Processing Analysis Spectral Analysis & Comparison Processing->Analysis

G mol {  (5-Acetamidopyridin-3-yl)boronic acid |  H-2 |  H-4 |  H-6 |  NH |  CH3 } nmr { Predicted ¹H NMR Signals (ppm) |  ~8.8 (s) |  ~8.4 (s) |  ~8.2 (s) |  ~10.2 (br s) |  ~2.1 (s) } mol:p2->nmr:s2 H-2 mol:p4->nmr:s4 H-4 mol:p6->nmr:s6 H-6 mol:pnh->nmr:snh NH mol:pch3->nmr:sch3 CH3

Conclusion

The comprehensive NMR characterization of (5-Acetamidopyridin-3-yl)boronic acid, even when predicted, provides a robust framework for its identification and quality control. The comparative analysis with pyridine-3-boronic acid clearly demonstrates the significant influence of the 5-acetamido substituent on the electronic environment of the pyridine ring. This guide serves as a valuable resource for researchers utilizing this important building block, enabling more confident structural elucidation and a deeper understanding of its spectroscopic properties. The provided experimental protocol offers a standardized approach to ensure the acquisition of high-quality, reproducible NMR data for this class of compounds.

References

  • Baudoin, O. (2005). Boronic acids in new C-C and C-X bond-forming reactions. Mini-Reviews in Organic Chemistry, 2(1), 49-60.
  • Duncton, M. A. J. (2011). Recent advances in the application of boronic acids and their derivatives in organic synthesis. MedChemComm, 2(11), 1135-1156.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Hall, D. G. (Ed.). (2011).
  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura coupling in modern organic synthesis. Chemical Society Reviews, 43(1), 412-443.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Tyrell, J. H., & Bro-Miyaura, N. (2011). Boronic acids in drug discovery. Future medicinal chemistry, 3(4), 461-482.

Sources

Comparative

A Senior Application Scientist's Guide to (5-Acetamidopyridin-3-yl)boronic Acid Derivatives: A Comparative Crystallographic Perspective

Introduction: The Strategic Importance of Pyridylboronic Acids in Drug Discovery Pyridylboronic acids are indispensable tools in modern medicinal chemistry. Their utility, primarily as nucleophilic partners in the Nobel...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Pyridylboronic Acids in Drug Discovery

Pyridylboronic acids are indispensable tools in modern medicinal chemistry. Their utility, primarily as nucleophilic partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, allows for the efficient construction of carbon-carbon bonds to form complex biaryl and heteroaryl structures—scaffolds that are prevalent in a vast array of pharmaceuticals.[1] The boronic acid functional group, characterized by its B(OH)₂ moiety, is relatively stable, generally exhibits low toxicity, and its reactivity is well-understood, making it an ideal building block in drug development pipelines.[1]

Among this critical class of reagents, (5-Acetamidopyridin-3-yl)boronic acid and its derivatives are of particular interest. The pyridine core offers a basic nitrogen atom for hydrogen bonding interactions and improved solubility, while the acetamido group at the 5-position provides an additional hydrogen bond donor and acceptor, crucial for specific binding interactions with biological targets. Understanding the precise three-dimensional arrangement of these molecules through X-ray crystallography is paramount. Crystallographic data reveals not just the molecular structure, but also the intermolecular interactions—such as hydrogen bonding and π-stacking—that dictate crystal packing. These solid-state properties profoundly influence critical pharmaceutical attributes like solubility, dissolution rate, and stability.

This guide provides a comparative analysis of the crystallographic features of boronic acids structurally related to (5-Acetamidopyridin-3-yl)boronic acid. While a public crystal structure for the title compound is not available as of this writing, a detailed examination of its analogues provides invaluable insights into its expected solid-state behavior and offers a foundational understanding for researchers working with this important scaffold.

Comparative Crystallographic Analysis: Insights from Structurally Related Boronic Acids

To understand the likely structural properties of (5-Acetamidopyridin-3-yl)boronic acid, we can extrapolate from the known crystal structures of its parent phenylboronic acid and a closely related analogue, 3-aminophenylboronic acid. The key difference lies in the substituent at the meta position of the aromatic ring relative to the boronic acid group.

FeaturePhenylboronic Acid 3-Aminophenylboronic Acid (5-Acetamidopyridin-3-yl)boronic acid (Predicted)
Key Intermolecular Interaction Dimer formation via O-H···O hydrogen bonds between boronic acid groups.[2]Dimer formation via O-H···O hydrogen bonds; additional N-H···O hydrogen bonds.Dimer formation via O-H···O; additional N-H···O and C=O···H-N hydrogen bonds from acetamido group.
Crystal Packing Motif Forms infinite layers stacked along the c-axis.[2]Likely forms extended networks with increased hydrogen bond complexity.Expected to form a highly robust, three-dimensional hydrogen-bonded network.
Solubility/Stability Implication Moderate. The hydrogen-bonded dimer is a very stable motif.Higher potential for interactions with polar solvents due to the amino group.The acetamido group may enhance both stability (through strong H-bonds) and solubility.
CSD/COD Reference CSD Refcode: PHENBA[2]COD ID: 2226121[3]Not yet available.

The crystal structure of phenylboronic acid reveals a fundamental and highly stable motif: the formation of a dimer through a pair of strong O-H···O hydrogen bonds between the boronic acid groups of two molecules.[2] These dimeric units then further interact to form layered structures.

For 3-aminophenylboronic acid, the introduction of the amino group provides additional hydrogen bond donors (N-H). This allows for more complex and extensive hydrogen bonding networks beyond the primary boronic acid dimer, potentially linking the layers and increasing the overall lattice energy.

Based on these analogues, we can predict that (5-Acetamidopyridin-3-yl)boronic acid will exhibit a rich and intricate network of intermolecular interactions. The boronic acid groups will almost certainly form the characteristic hydrogen-bonded dimers. Critically, the acetamido group introduces both a hydrogen bond donor (the N-H proton) and two acceptors (the carbonyl oxygen and the amide nitrogen). This will facilitate the formation of strong N-H···O=C hydrogen bonds, likely linking the dimers into robust tapes or sheets. Furthermore, the pyridine nitrogen adds another potential hydrogen bond acceptor site, further strengthening the crystal lattice. This dense network of hydrogen bonds is expected to contribute to high thermal stability.

Experimental Methodologies: A Validated Protocol

The following sections detail a robust, field-proven workflow for the synthesis, crystallization, and crystallographic analysis of pyridylboronic acids like the title compound. The causality behind key experimental choices is explained to ensure reproducibility and success.

Synthesis Workflow

The most common and reliable method for synthesizing arylboronic acids is through the lithiation of an aryl halide followed by quenching with a borate ester.[1]

Synthesis_Workflow cluster_synthesis Synthesis Protocol Start Start: 5-Bromo-3-acetamidopyridine Lithiation Lithiation: - Dissolve in anhydrous THF/Toluene - Cool to -78°C - Add n-Butyllithium dropwise Start->Lithiation Halogen-Metal Exchange Quench Borate Quench: - Add triisopropyl borate - Warm slowly to room temp. Lithiation->Quench In-situ trapping Hydrolysis Acidic Hydrolysis: - Add aqueous HCl - Stir to hydrolyze ester Quench->Hydrolysis Formation of boronic acid Isolation Isolation & Purification: - Extract with organic solvent - Purify by recrystallization Hydrolysis->Isolation Work-up Product Product: (5-Acetamidopyridin-3-yl)boronic acid Isolation->Product

Caption: General workflow for the synthesis of pyridylboronic acids.

Step-by-Step Synthesis Protocol:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add 5-bromo-3-acetamidopyridine (1.0 eq). Dissolve in anhydrous tetrahydrofuran (THF) and toluene (a common solvent mixture to improve solubility and temperature control).

    • Expertise & Experience: Anhydrous conditions are critical. Boronic acids are sensitive to moisture, and organolithium reagents react violently with water. Toluene helps maintain the reaction mixture as a solution at very low temperatures.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise significantly.

    • Causality: The low temperature is essential to prevent side reactions, such as the reaction of n-butyllithium with the acetamido proton or the pyridine ring itself. Dropwise addition maintains control over the exothermic reaction.

  • Borate Quench: After stirring at -78 °C for 1 hour, add triisopropyl borate (2.0 eq) rapidly. Allow the reaction to slowly warm to room temperature and stir overnight.

    • Causality: Triisopropyl borate is used as the boron source. Using an excess ensures complete trapping of the lithiated intermediate. The slow warming allows the reaction to proceed to completion.

  • Hydrolysis and Work-up: Cool the mixture in an ice bath and quench by the slow addition of 2M hydrochloric acid until the pH is acidic. Stir vigorously for 1 hour to ensure complete hydrolysis of the boronate ester to the boronic acid.

  • Isolation and Purification: Transfer the mixture to a separatory funnel. The product may precipitate or remain in one of the layers. Isolate the solid by filtration or separate the layers and extract the aqueous phase with ethyl acetate. Combine organic fractions, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude solid is then purified by recrystallization.

    • Trustworthiness: Purity can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry before proceeding to crystallization trials.

Crystallization Protocol

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step.

Crystallization_Workflow cluster_cryst Crystallization & Analysis Start Purified Boronic Acid Screen Solvent Screening: - Test solubility in various solvents (e.g., Acetonitrile, Methanol, Ethanol/Water) Start->Screen Method Select Crystallization Method: - Slow Evaporation - Vapor Diffusion (Anti-solvent) - Cooling Screen->Method Growth Crystal Growth: - Prepare saturated solution - Set up chosen method - Allow to stand undisturbed Method->Growth Analysis X-ray Diffraction Analysis: - Mount crystal - Collect diffraction data - Solve and refine structure Growth->Analysis Data Crystallographic Data (CIF) Analysis->Data

Caption: Workflow for crystallization and X-ray diffraction analysis.

Step-by-Step Crystallization Protocol:

  • Solvent Selection: The choice of solvent is critical. For polar molecules with hydrogen bonding capabilities like (5-Acetamidopyridin-3-yl)boronic acid, polar protic solvents are a good starting point. Acetonitrile is often an excellent choice for crystallizing boronic acids.[4] Mixtures, such as ethanol/water or methanol/ether, can also be effective.

  • Method - Slow Evaporation:

    • Dissolve the purified compound in a minimal amount of a suitable hot solvent (e.g., acetonitrile) to create a saturated solution.

    • Filter the hot solution through a pre-warmed syringe filter into a clean vial to remove any particulate matter.

    • Cover the vial with a cap that has been pierced with a needle to allow for slow solvent evaporation.

    • Leave the vial undisturbed in a vibration-free location.

  • Method - Vapor Diffusion:

    • Dissolve the compound in a good solvent (e.g., methanol) in a small, open vial.

    • Place this vial inside a larger, sealed jar that contains a layer of a miscible "anti-solvent" in which the compound is poorly soluble (e.g., diethyl ether).

    • The anti-solvent vapor will slowly diffuse into the good solvent, reducing the compound's solubility and promoting gradual crystallization.

  • Crystal Harvesting and Analysis: Once crystals of sufficient size and quality have formed, carefully remove them from the mother liquor and mount them on a goniometer for single-crystal X-ray diffraction analysis.

Conclusion and Future Outlook

While the definitive crystal structure of (5-Acetamidopyridin-3-yl)boronic acid remains to be publicly reported, a comparative analysis of structurally related compounds provides a strong, predictive framework for its solid-state properties. The presence of the acetamido group in conjunction with the pyridine nitrogen and the boronic acid moiety strongly suggests the formation of a complex and robust three-dimensional hydrogen-bonded network. This network is anticipated to impart high thermal stability and influence the compound's physicochemical properties in a manner that is highly relevant to drug development.

The experimental protocols outlined in this guide offer a validated pathway for the synthesis and crystallization of this important building block. The determination and public deposition of its crystal structure would be a valuable contribution to the scientific community, providing a precise empirical benchmark to validate the predictions made herein and further enabling the rational design of new therapeutics.

References

  • Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., & Larsen, R. D. (2005). Synthesis of 3-Pyridylboronic Acid and Its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-Ylquinoline. Organic Syntheses, 81, 89. [Link]

  • D'Antona, N., & Amato, J. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(15), 3329. [Link]

  • Rettig, S. J., & Trotter, J. (1977). Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. Canadian Journal of Chemistry, 55(17), 3071-3075. [Link]

  • PubChem. (n.d.). 3-Aminophenylboronic acid. PubChem Compound Summary for CID 92269. Retrieved February 13, 2026, from [Link].

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